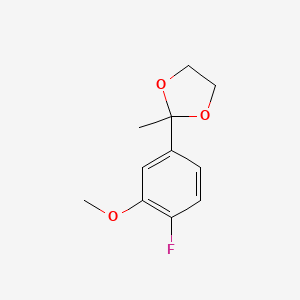

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane

Beschreibung

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is a cyclic ether derivative featuring a fluorinated aromatic ring with a methoxy substituent. Its structure comprises a 1,3-dioxolane ring substituted at the 2-position with a methyl group and a 4-fluoro-3-methoxyphenyl moiety. This compound is primarily utilized in organic synthesis as a protected ketone equivalent or as a chiral auxiliary due to its stereochemical stability .

Eigenschaften

Molekularformel |

C11H13FO3 |

|---|---|

Molekulargewicht |

212.22 g/mol |

IUPAC-Name |

2-(4-fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C11H13FO3/c1-11(14-5-6-15-11)8-3-4-9(12)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3 |

InChI-Schlüssel |

FMRZLBQOBPMQLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCCO1)C2=CC(=C(C=C2)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Temperature: 60-80°C

p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: 4-Fluoro-3-methoxybenzoic acid

Reduction: 2-Methyl-1,3-dioxolane

Substitution: 4-Amino-3-methoxyphenyl-2-methyl-1,3-dioxolane

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The methoxy group can participate in electron-donating interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Physicochemical Properties

- Polarity and Reactivity: The 4-fluoro-3-methoxyphenyl group in the target compound increases polarity compared to non-fluorinated analogs like 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane . Fluorine’s electron-withdrawing effect enhances stability toward nucleophilic attack. Brominated derivatives (e.g., 2-(3-bromophenyl)-2-methyl-1,3-dioxolane) exhibit higher molecular weights (265.10 g/mol vs.

Volatility :

Research Findings and Challenges

- Environmental Impact: Simpler dioxolanes like 2-methyl-1,3-dioxolane are detected as contaminants in recycled plastics, raising concerns about migration into food packaging .

Biologische Aktivität

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structural features, which include a dioxolane ring and a fluorinated aromatic substituent. This compound has garnered attention for its potential biological activities, particularly in drug design and development.

- Molecular Formula : C11H13FO3

- Molecular Weight : 212.22 g/mol

- CAS Number : 2432848-80-9

The presence of fluorine in the structure is notable as it often enhances the biological activity of compounds by improving their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Biological Activity

Research indicates that compounds similar to 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane exhibit a range of biological activities. The incorporation of fluorinated aromatic systems typically leads to enhanced biological effects compared to non-fluorinated counterparts. Below are key findings related to the biological activity of this compound:

Antiparasitic Activity

Studies have shown that compounds with similar structural motifs can exhibit significant antiparasitic activity. For instance, modifications in the dioxolane framework have been associated with improved efficacy against malaria parasites by targeting specific enzymes involved in parasite survival .

Pharmacological Profile

The pharmacological profile of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane suggests potential applications in treating diseases where modulation of enzyme activity is crucial. The compound's ability to interact with biological targets can lead to inhibition or activation of specific pathways, thereby influencing disease progression .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Dihydroquinazolinone Derivatives : A study on derivatives targeting PfATP4 showed that structural modifications significantly affected both metabolic stability and aqueous solubility, impacting overall efficacy in vivo .

- Fluorinated Compounds : Research has demonstrated that fluorinated analogs often possess enhanced potency and selectivity against specific biological targets compared to their non-fluorinated counterparts. This trend is consistent across various classes of pharmaceuticals, including those targeting parasitic infections .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | Structure | Lacks fluorine but retains methoxy; different activity profile | Moderate |

| 1,3-Dioxolane Derivatives | Structure | General class known for diverse reactivity | Varied |

| Fluorinated Aromatic Compounds | Structure | Enhanced biological activity; used extensively in drug design | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.